molecular formula C9H9FO B119759 2'-Fluoropropiophenone CAS No. 446-22-0

2'-Fluoropropiophenone

Cat. No. B119759
CAS RN: 446-22-0
M. Wt: 152.16 g/mol
InChI Key: NSNSIFGTEGKZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluoropropiophenone is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a compound useful in organic synthesis .


Molecular Structure Analysis

The molecular formula of 2’-Fluoropropiophenone is C9H9FO . The average mass is 152.166 Da and the monoisotopic mass is 152.063736 Da .


Physical And Chemical Properties Analysis

2’-Fluoropropiophenone is a pale yellow oil . It has a boiling point of 95-99 °C at 19 mm Hg, a density of 1.102 g/mL at 25 °C, and a refractive index of 1.5043 at 20°C . It is soluble in chloroform and methanol but not miscible in water .

Scientific Research Applications

  • Chelation-Controlled Diastereoselective Reduction : Research by Mohanta et al. (2005) explored the influence of titanium-based Lewis acids on the reduction of α-fluoropropiophenone. This study showed that pretreatment with TiCl4 followed by reduction with LiBH4 in diethyl ether or methylene chloride yielded the syn diastereomer predominantly. In contrast, the use of Ti(OiPr)4 under the same conditions produced the anti diastereomer as the major product, demonstrating a chelation-controlled pathway for the former reduction and a nonchelation pathway for the latter (Mohanta, Davis, Gooch, & Flowers, 2005).

  • Synthesis in Asymmetric Nucleophilic Fluorination : Beaumont et al. (2001) synthesized a novel chiral quaternary salt for use in the asymmetric nucleophilic fluorination of 2-bromopropiophenone to produce 2-fluoropropiophenone. This compound showcased potential applications in asymmetric synthesis, an area of significant interest in organic chemistry (Beaumont, Kiely, & Rooney, 2001).

  • Solid-Phase Synthesis of Radiolabeled Peptides : Mařı́k et al. (2006) investigated the use of 2-[(18)F]fluoropropionic (2-[(18)F]FPA) acid as a prosthetic group for radiolabeling proteins and peptides for targeted imaging using PET. This approach was particularly significant for regioselective labeling of peptides on a solid phase, indicating its potential in medical imaging (Mařı́k, Hausner, Fix, Gagnon, & Sutcliffe, 2006).

  • Synthesis of Optically Active Fluorinated Analogs of NSAIDs : Fujisawa et al. (2005) reported the synthesis of optically active 2-aryl-2-fluoropropionic acids, which are analogs of non-steroidal anti-inflammatory drugs (NSAIDs). This research is part of a broader effort to develop chiral fluorine-containing organic molecules as effective analogs of pharmacologically important compounds (Fujisawa, Fujiwara, Takéuchi, & Omata, 2005).

  • Biocatalytic Synthesis of Fluorinated Compounds : Liu et al. (2022) explored the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using E. coli. This represents an environmentally friendly and safer method compared to chemical methods for synthesizing fluorides, with applications in medicine, agriculture, and materials (Liu, Yuan, Jin, & Xian, 2022).

  • Fluorescent Amino Acids in Chemical Biology : Summerer et al. (2006) developed a strategy for the biosynthetic incorporation of a low-molecular-weight fluorophore, dansylalanine, into proteins at defined sites. This advancement is critical for studying protein structure, dynamics, and interactions in both in vitro and in vivo settings (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

Safety And Hazards

2’-Fluoropropiophenone is a combustible liquid that causes skin irritation and serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, and eye/face protection should be worn when handling it . If it comes into contact with the skin, it should be washed off immediately with plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNSIFGTEGKZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963246
Record name 1-(2-Fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoropropiophenone

CAS RN

446-22-0
Record name 1-(2-Fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluorophenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Fluoropropiophenone
Reactant of Route 2
2'-Fluoropropiophenone
Reactant of Route 3
Reactant of Route 3
2'-Fluoropropiophenone
Reactant of Route 4
Reactant of Route 4
2'-Fluoropropiophenone
Reactant of Route 5
Reactant of Route 5
2'-Fluoropropiophenone
Reactant of Route 6
Reactant of Route 6
2'-Fluoropropiophenone

Citations

For This Compound
55
Citations
AJ Beaumont, C Kiely, AD Rooney - Journal of Fluorine Chemistry, 2001 - Elsevier
… After 38 h gas chromatography analysis showed 40% conversion to 2-fluoropropiophenone … and evaporated under reduced pressure to yield 2-fluoropropiophenone (0.038 g, 35% from …
Number of citations: 15 www.sciencedirect.com
PK Mohanta, TA Davis, JR Gooch… - Journal of the American …, 2005 - ACS Publications
… H, 13 C, and 19 F NMR spectra of 2-fluoropropiophenone are shown in A, D, and G, … and 19 F NMR spectra of 2-fluoropropiophenone−TiCl 4 complex and 2-fluoropropiophenone−Ti(O i …
Number of citations: 49 pubs.acs.org
R Fischer, H Görls, D Walther - European Journal of Inorganic …, 2004 - Wiley Online Library
… To prove that the CO 2 products are capable of transferring their CO 2 to activated aliphatic C−H bonds we investigated the reactions of 1, 2 and 4 in THF with 2-fluoropropiophenone …
J Zhou, G Wu, M Zhang, X Jie… - Chemistry–A European …, 2012 - Wiley Online Library
… When adding a catalytic amount of phenol15 to the reaction system, methylpropiophenone, phenylpropiophenone, ethyl naphthyl ketone, 2′-fluoropropiophenone, and 4′-…
N De Kimpe, R Verhe, L De Buyck… - The Journal of Organic …, 1980 - ACS Publications
Reaction of l-aryl-2, 2-dichloro-l-alkanoneswith alkoxides in the corresponding alcohol afforded a mixture of l-aryl-2, 2-dialkoxy-l-alkanones and l-aryl-l, l-dialkoxy-2-alkanones. …
Number of citations: 20 pubs.acs.org
É Bélanger, K Cantin, O Messe… - Journal of the …, 2007 - ACS Publications
… For example, the reaction of the (Z)-triethylsilyl enol ether of 2-fluoropropiophenone … For example, the reaction of the (Z)-triethylsilyl enol ether of 2-fluoropropiophenone furnished the …
Number of citations: 187 pubs.acs.org
G McLaughlin, N Morris, PV Kavanagh… - Drug Testing and …, 2017 - Wiley Online Library
… A solution of bromine (0.05 mol, 4.34 g, 1.40 mL) in dichloromethane (26.5 mL) was added slowly to a solution of 2-fluoropropiophenone (26.3 mmol, 4.0 g) in dichloromethane (26.5 mL…
Z Yang, C Liu, Y Zeng, J Zhang, Z Wang, Z Fang… - RSC …, 2016 - pubs.rsc.org
… Fortunately, a good yield (88%) was obtained when 2′-fluoropropiophenone was involved. However, 1-phenyl-2-methyl-1-propanone and butyrophenone failed to give the desired …
Number of citations: 6 pubs.rsc.org
C Grote, K Levsen, G Wünsch - Analytical Chemistry, 1999 - ACS Publications
… An internal standard (2-fluoropropiophenone) was added to the sample immediately before … 9): laboratory results (Absolute peak area of the internal standard 2-fluoropropiophenone). …
Number of citations: 30 pubs.acs.org
H Chen, Y Lin - CHINESE JOURNAL OF MEDICINAL CHEMISTRY, 2002
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.